molecular formula C11H14F3N B13219133 Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Cat. No.: B13219133
M. Wt: 217.23 g/mol
InChI Key: JBYKWNBHTCFIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved under mild conditions with a wide tolerance for different functional groups.

Industrial Production Methods

Industrial production of Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine may involve large-scale radical trifluoromethylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the ethylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

Scientific Research Applications

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. This interaction can lead to various biological effects, including inhibition of specific enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine stands out due to its unique combination of the trifluoromethyl group and ethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C11H14F3N/c1-3-15-8(2)9-5-4-6-10(7-9)11(12,13)14/h4-8,15H,3H2,1-2H3

InChI Key

JBYKWNBHTCFIEP-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.